![molecular formula C20H28N2O3 B15028536 2-(3,4-Dimethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B15028536.png)
2-(3,4-Dimethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3,4-Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the 3,4-dimethoxyphenyl intermediate.
Cyclization: The intermediate undergoes cyclization under specific conditions to form the tricyclic core structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
Mescaline: A related compound with psychoactive properties.
Indole Derivatives: Compounds with similar aromatic structures and diverse biological activities.
Uniqueness
2-(3,4-Dimethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its tricyclic structure and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H28N2O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C20H28N2O3/c1-5-8-20-12-21-10-19(2,18(20)23)11-22(13-20)17(21)14-6-7-15(24-3)16(9-14)25-4/h6-7,9,17H,5,8,10-13H2,1-4H3 |
InChI Key |
MVTASKRTCSPCEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.